testis-specific gene A protein
Description
Properties
CAS No. |
144905-04-4 |
|---|---|
Molecular Formula |
C6H9N3OS |
Synonyms |
testis-specific gene A protein |
Origin of Product |
United States |
Genetic and Genomic Architecture of Testis Specific Proteins
Gene Identification and Molecular Nomenclature
The journey to understanding TSGA10 began with its initial discovery and has since evolved to a systematic nomenclature recognized in the scientific community.
Discovery and Initial Characterization of Testis-Specific Protein Encoding Genes
The gene encoding the Testis-Specific Gene A10 protein, TSGA10, was first identified and isolated from adult human testis tissue through the technique of differential mRNA display. mdpi.commerckmillipore.comnih.gov Initial characterization revealed that the gene's expression was predominantly confined to the testis, suggesting a specialized role in spermatogenesis, likely within spermatocytes. merckmillipore.comnih.gov The complete complementary DNA (cDNA) was found to have an open reading frame of 2094 nucleotides. merckmillipore.comnih.gov Further investigation into the mouse homolog, Tsga10, showed that its transcripts were developmentally regulated and specifically expressed in the pachytene cells of the testis. ucl.ac.uk The protein product in mice is an 82 kDa precursor that gets processed into a smaller 27 kDa protein associated with the fibrous sheath of the sperm tail. ucl.ac.uk Structurally, the TSGA10 protein is predicted to have a coiled-coil domain similar to myosin. ucl.ac.uk
Systematic Nomenclature and Alias Designations for Testis-Specific Protein Genes
The officially recognized name for the gene is Testis Specific 10 , with the symbol TSGA10 . sinobiological.comgenecards.org However, it is also known by several other aliases in various databases and scientific literature. These designations are important for comprehensively searching and identifying information related to this gene.
| Alias | Description |
| CEP4L | Centrosomal Protein 4 Like |
| CT79 | Cancer/Testis Antigen 79. sinobiological.comontosight.ai |
| NYD-SP7 | Testis development protein NYD-SP7. uniprot.org |
| SPGF26 | Spermatogenic Failure 26. genecards.orgwikipedia.org |
Genomic Organization and Inter-individual/Inter-species Variability
The TSGA10 gene's location on a specific chromosome and its structural variations contribute to its function and regulation.
Chromosomal Localization of Testis-Specific Protein Genes
The human TSGA10 gene is located on the long arm of chromosome 2, specifically at the chromosomal band 2q11.2 . mdpi.commerckmillipore.comwikipedia.org This was determined through methods such as polymerase chain reaction on somatic cell hybrids and fluorescence in situ hybridization (FISH). merckmillipore.comnih.gov The gene spans a significant portion of this region, extending over 80 kilobases (kb) and is comprised of 19 to 22 exons. mdpi.commerckmillipore.comfrontiersin.org In mice, the homologous gene, Tsga10, is found on chromosome 1 at band B. ucl.ac.ukcyagen.com
Gene Duplication, Tandem Repeats, and Copy Number Variation (CNV) in Testis-Specific Protein Gene Families
The genomic region of 2q11.2, where TSGA10 resides, is known to be subject to copy number variations (CNVs), which are alterations in the DNA of a genome that result in an abnormal number of copies of one or more sections of the DNA. tcag.casfari.org CNVs can arise from processes like non-allelic homologous recombination, leading to deletions or duplications of genomic segments. hee.nhs.uk These structural variants are a source of normal genomic variation but can also be associated with disease. hee.nhs.uknih.gov Studies have shown that segmental duplications, which are large, highly similar blocks of DNA, are enriched in regions prone to CNVs and can act as catalysts for these genomic rearrangements. nih.gov The presence of CNVs affecting the TSGA10 gene suggests a mechanism for inter-individual variability in its expression and function. tcag.ca
Analysis of Functional Paralogues and Pseudogenes of Testis-Specific Protein Genes
The human genome contains genes that are structurally related to TSGA10, known as paralogues. One such important paralog is CEP135 (Centrosomal Protein 135). genecards.org Paralogues often arise from gene duplication events and can evolve to have new, related, or overlapping functions.
Additionally, the genome contains pseudogenes, which are sequences of DNA that resemble functional genes but are generally considered non-functional due to defects in their sequence. mdpi.com While specific pseudogenes for TSGA10 are not extensively documented in the provided search results, the concept of pseudogenes, such as PTENP1, influencing the regulation of their functional counterparts by acting as microRNA sponges is an established mechanism. mdpi.com This raises the possibility that similar regulatory networks could exist for TSGA10.
Furthermore, the TSGA10 protein is known to interact with other proteins. A yeast two-hybrid screen identified ODF2 (Outer Dense Fiber of sperm tails 2) and the mitochondrial protein cytochrome c1 as interacting partners. ucl.ac.ukmdpi.com Another interacting protein identified is TSGA10IP (Testis Specific 10 Interacting Protein), also known as FAM161C or FLJ32880. ucl.ac.ukgenecards.org
Transcriptional Regulation of Testis-Specific Protein Gene Expression
The expression of testis-specific proteins is a tightly controlled process, essential for the intricate developmental program of spermatogenesis. This regulation occurs at multiple levels, with transcriptional control being a primary determinant of the precise timing and cell-type specificity of gene expression. The Testis-Specific Gene A10 (TSGA10) protein serves as a key example of this complex regulatory network.
Identification of Cis-Regulatory Elements and Promoter Regions
The transcriptional control of the TSGA10 gene is governed by specific DNA sequences known as cis-regulatory elements, located in proximity to the gene. These elements, which include promoters and enhancers, serve as binding sites for transcription factors that initiate and modulate the rate of transcription. genecards.org Studies have revealed that the TSGA10 gene possesses at least two distinct promoter regions. frontiersin.orgnih.gov This duality in promoters contributes to the generation of different transcript variants, suggesting a sophisticated mechanism for regulating its expression in different cellular contexts. frontiersin.orgnih.gov
One of the identified regulatory elements within the TSGA10 promoter is the CCAAT box. mdpi.com This common promoter element is recognized by the nuclear transcription factor Y (NF-Y), which has been shown to activate TSGA10 expression. mdpi.com The conservation of this mechanism, as demonstrated in zebrafish, underscores its fundamental importance. mdpi.com Furthermore, DNA hypomethylation at the TSGA10 promoter has been associated with its overexpression in certain cancers, indicating that epigenetic modifications of these cis-regulatory regions also play a crucial role in controlling gene expression. mdpi.com
In a broader context of testis-specific gene expression, several cis-acting elements are known to be critical. For instance, the regulation of the mouse cyclin A1 (Ccna1) gene, which is essential for spermatogenesis, involves Sp1-binding sites and GATA1-binding sites within its promoter. plos.orgsemanticscholar.org Similarly, the promoter of the human lactate (B86563) dehydrogenase c (LDHc) gene, expressed specifically in germ cells, is regulated by transcription factors Sp1 and CREB. plos.orgsemanticscholar.org These examples highlight a common theme where specific combinations of cis-regulatory elements dictate the unique expression patterns of testis-specific genes.
Characterization of Transcriptional Factors and Co-regulators
The initiation and modulation of TSGA10 gene expression are orchestrated by a suite of transcription factors and their co-regulators. These proteins bind to the cis-regulatory elements in the gene's promoter and enhancer regions to either activate or repress transcription.
A key transcriptional activator for TSGA10 is the Nuclear Transcription Factor Y (NF-Y) . mdpi.com This factor binds to the CCAAT box within the TSGA10 promoter, initiating its expression. mdpi.com This interaction has been observed to be conserved across species, highlighting its fundamental role. mdpi.com
In the broader context of testis-specific gene expression, a number of transcription factors have been identified as having significant roles. A study analyzing 56 testis-specific genes identified several transcription factors whose binding sites were abundant in the promoter regions. plos.org Among these, Pax-5 , AP-2αA , and GR-α were particularly prominent, suggesting their involvement in the coordinated regulation of gene expression in the testis. plos.org While Pax-5 is well-known for its role in B-cell development and AP-2αA in the nervous system, their notable expression in the testis points to their pleiotropic functions. plos.org
The cAMP-response-element modulator (CREM ) is another critical transcription factor that drives the expression of many key testis-specific genes, responding to cAMP signaling pathways. nih.govbioscientifica.com Furthermore, the testis utilizes specialized transcription complexes. For example, the general transcription factor TATA-binding protein (TBP) has testis-specific paralogues and associated factors, such as TBP-like factor (TLF), which are essential for spermatogenesis. nih.govbioscientifica.com A-MYB is another transcription factor that initiates a cascade of gene expression changes as spermatogonia enter meiosis, activating other testis-specific transcription factors like TCFL5. biorxiv.org
The activity of these transcription factors is often modulated by co-regulators. While specific co-regulators for TSGA10 are not extensively detailed in the provided results, the general mechanisms of transcriptional regulation suggest their involvement. For instance, histone modifiers like histone deacetylases (HDACs) can be recruited by transcription factors to alter chromatin structure and modulate gene accessibility, a mechanism that may also apply to TSGA10. mdpi.com
The table below summarizes some of the key transcription factors involved in regulating testis-specific gene expression.
| Transcription Factor | Role in Testis-Specific Gene Expression | Associated Genes/Pathways |
| Nuclear Transcription Factor Y (NF-Y) | Activates TSGA10 expression by binding to the CCAAT box in its promoter. mdpi.com | TSGA10 |
| Pax-5 | Abundantly expressed in the testis, suggesting a role in regulating testis-specific genes. plos.org | Multiple testis-specific genes |
| AP-2αA | Prominently expressed in the testis, implicated in the regulation of testis-specific genes. plos.org | Multiple testis-specific genes |
| GR-α | Its binding sites are frequently found in the promoters of testis-specific genes. plos.org | Multiple testis-specific genes |
| CREM | Drives the expression of key post-meiotic genes in response to cAMP signaling. nih.govbioscientifica.com | Key testis-specific genes |
| A-MYB | Initiates the meiotic gene expression program. biorxiv.org | Tcfl5 and other meiotic genes |
| TCFL5 | A testis-specific transcription factor activated by A-MYB, regulates genes for meiosis and spermiogenesis. biorxiv.org | Genes for mRNA turnover, piRNA production |
Post-Transcriptional Processing and mRNA Dynamics of Testis-Specific Protein Transcripts
Following transcription, the primary RNA transcript of the TSGA10 gene undergoes several processing steps before it can be translated into a functional protein. These post-transcriptional modifications are crucial for generating protein diversity and for regulating the timing and amount of protein produced.
Mechanisms of Alternative Splicing and Isoform Generation
Alternative splicing is a key post-transcriptional mechanism that allows for the production of multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene. frontiersin.org This process is particularly prevalent in the testis, contributing to the high level of transcriptome and proteome complexity required for spermatogenesis. oup.combioscientifica.com
The TSGA10 gene is known to undergo alternative splicing, resulting in the generation of multiple transcript variants. mdpi.com Studies have identified at least four different transcripts of TSGA10. frontiersin.orgnih.gov These variants arise from the use of two distinct promoter regions and the differential splicing of exons, such as exon 4 and exon 7. frontiersin.orgnih.gov A significant finding is that these transcript variants share the same coding sequence but differ in their 5' untranslated regions (5'UTRs). nih.gov The presence of different 5'UTRs can have profound effects on mRNA translation and stability. frontiersin.org
The generation of different TSGA10 isoforms is not limited to the 5'UTR. The UniProt database describes at least two protein isoforms for human TSGA10 that are produced by alternative splicing. uniprot.org This diversity of isoforms allows for functional specialization, as different isoforms may have distinct subcellular localizations or interact with different protein partners.
The regulation of alternative splicing in the testis involves a complex interplay of cis-acting sequence elements within the pre-mRNA and trans-acting RNA-binding proteins that recognize these elements. bioscientifica.com These proteins can act as splicing enhancers or repressors, guiding the spliceosome to include or exclude specific exons. The cell-type-specific expression of these RNA-binding proteins contributes to the unique splicing patterns observed during spermatogenesis. bioscientifica.com For example, the RNA-binding protein RBMY, which is expressed specifically in male germ cells, is thought to be a key regulator of alternative splicing in the testis. nih.gov
The table below summarizes the known transcript variants of human TSGA10.
| Transcript Variant | Key Features | Consequence |
| Variant 1 | Represents the longest transcript and encodes isoform 1. nih.gov | Serves as the canonical sequence. |
| Variant 2 | Differs in the 5' UTR compared to variant 1. nih.gov | May affect translational efficiency or mRNA stability. |
| Variant 3 | Encodes the same isoform as variants 1 and 2. nih.gov | Further diversity in non-coding regions. |
| Variants with spliced exon 4 | Lack exon 4 in the 5'UTR. frontiersin.org | Higher expression of transcripts without exon 4 in brain tumor samples. frontiersin.org |
| Variants with spliced exon 7 | Lack exon 7 in the 5'UTR. nih.gov | Contributes to the generation of four different transcript variants. nih.gov |
Regulation of Polyadenylation and mRNA Stability
The stability and translational efficiency of an mRNA molecule are significantly influenced by the length of its poly(A) tail, a string of adenosine (B11128) mononucleates added to the 3' end of the transcript. The process of adding this tail is called polyadenylation. In the testis, the regulation of polyadenylation is a critical layer of post-transcriptional control, ensuring that proteins are synthesized at the correct time during spermatogenesis. nih.gov
Many mRNAs in the testis are transcribed during the meiotic phase but are stored in a translationally dormant state as messenger ribonucleoprotein (mRNP) particles, only to be activated later in haploid spermatids. nih.gov The length of the poly(A) tail is dynamically regulated during this process. Some mRNAs undergo cytoplasmic polyadenylation, where the poly(A) tail is elongated, which is often a prerequisite for their translational activation. nih.gov Conversely, other mRNAs are deadenylated, leading to their translational repression and eventual degradation.
Testis-specific poly(A) polymerases play a crucial role in this process. For example, PAPOLB (also known as TPAP) is a testis-specific cytoplasmic poly(A) polymerase that is essential for spermatogenesis. nih.gov It catalyzes the extension of poly(A) tails on specific mRNAs in round spermatids, leading to their translational activation. nih.gov Another example is the testis-specific poly(A)-binding protein, PABP3, which is expressed in round spermatids and is thought to be involved in maintaining the stability and translational potential of long-lived mRNAs. nih.gov
The TSGA10 mRNA is subject to this intricate regulatory network. The stability of TSGA10 mRNA can be influenced by microRNAs (miRNAs), which are small non-coding RNAs that typically bind to the 3' untranslated region (3'UTR) of their target mRNAs, leading to their degradation or translational repression. Several miRNAs have been identified that directly target the 3'UTR of TSGA10 mRNA, including miR-10b-3p, miR-23a, and miR-577. mdpi.comnih.govnih.gov For example, under hypoxic conditions, the expression of miR-10b-3p is induced, which then targets and downregulates TSGA10. mdpi.comnih.gov Similarly, exosomal miR-23a and miR-577 have been shown to repress TSGA10 expression by binding to its 3'UTR. mdpi.comnih.gove-century.us This highlights a mechanism where environmental cues can rapidly modulate TSGA10 protein levels by affecting its mRNA stability.
Alternative polyadenylation is another mechanism that can generate mRNA isoforms with different 3'UTRs. This can affect mRNA stability, localization, and translation by altering the binding sites for miRNAs and RNA-binding proteins. While direct evidence for alternative polyadenylation of TSGA10 mRNA is not prominent in the provided search results, it is a common feature of testis-specific gene expression. For instance, the testis-specific PABP3 mRNA exists as two species of different lengths due to the use of alternative polyadenylation signals. nih.gov Similarly, the c-abl mRNA has a shorter, testis-specific transcript that arises from alternative polyadenylation. embopress.org
The table below lists the miRNAs known to regulate TSGA10 expression.
| microRNA | Effect on TSGA10 | Cellular Context |
| miR-10b-3p | Downregulates TSGA10 expression by targeting its 3'UTR. mdpi.comnih.gov | Induced by hypoxia in esophageal squamous cell carcinoma. mdpi.com |
| miR-23a | Downregulates TSGA10 expression by targeting its 3'UTR. mdpi.comnih.gov | Found in exosomes from nasopharyngeal carcinoma cells. mdpi.com |
| miR-577 | Downregulates TSGA10 expression by binding to its 3'UTR. nih.gove-century.us | Functions as an oncomir in esophageal squamous cell carcinoma. nih.gove-century.us |
Protein Characteristics and Expression Landscape of Testis Specific Proteins
Structural Features and Domain Organization of Testis-Specific Proteins
The TSGA10 protein, with a molecular weight of approximately 82 kilodaltons (kDa), possesses a complex structure characterized by several conserved domains and motifs that are integral to its diverse functions. nih.govoup.comresearchgate.net
The primary structure of TSGA10 contains multiple recognized domains that facilitate its interactions and functional roles. researchgate.net A significant feature is the presence of multiple coiled-coil regions, which are known to be involved in protein-protein interactions. uniprot.org One analysis identified a domain with putative phosphodiesterase activity (amino acids 41-200) and a "structural maintenance of chromosome protein 1" (SMC1) domain (residues 140-504) associated with centrosomal functions. researchgate.net Another key region is a C-terminal domain spanning residues 556-689, which is responsible for interactions with Hypoxia-Inducible Factor 1-alpha (HIF-1α). researchgate.netresearchgate.netnih.gov Furthermore, a putative myosin-like coiled-coil domain has been identified, suggesting a role in filament formation. ucl.ac.uknih.gov
TSGA10 shows structural homology to the Cilia and Flagella Associated Proteins (CFAP) family. researchgate.net This is consistent with its localization and function within the sperm flagellum. researchgate.netajmb.org The protein is considered part of the CEP135/TSGA10 family, which includes centrosomal proteins. uniprot.orggenecards.org Its interaction with Outer Dense Fiber 2 (ODF2), a key component of the sperm tail, further solidifies its classification as a protein critical for the structural integrity and function of cilia and flagella. researchgate.netucl.ac.uk This homology suggests that TSGA10's role in spermatogenesis is deeply rooted in its function as a structural component of motile appendages. genecards.org
Post-Translational Modifications (PTMs) of Testis-Specific Proteins
Post-translational modifications are critical for regulating the function, localization, and stability of TSGA10. These modifications allow the protein to adapt to various cellular contexts and perform its diverse roles.
Another significant aspect of TSGA10 regulation is its proteolytic processing. The full-length 82-kDa protein can be cleaved into two distinct fragments: a 27-kDa N-terminal fragment and a 55-kDa C-terminal fragment. nih.govoup.comresearchgate.net These fragments have different localizations and functions; the 27-kDa fragment is found in the fibrous sheath of the sperm tail, while the 55-kDa C-terminal portion accumulates in the sperm's midpiece and centrosome. nih.govresearchgate.netajmb.org This processing is a critical step that dictates the protein's ultimate subcellular destination and functional role. nih.gov
While phosphorylation is a well-documented PTM for TSGA10, the role of other modifications like acetylation is less clear but of interest. The expression of some cancer-testis antigens is known to be mediated by histone acetylation, which suggests that the regulatory landscape for TSGA10 could be similarly complex. tums.ac.ir Although direct evidence for TSGA10 acetylation is limited, its association with flagellar proteins, whose function can be modulated by tubulin acetylation, suggests a potential area for future investigation. researchgate.net Further research is needed to explore the full spectrum of PTMs affecting TSGA10 and how they contribute to its regulatory network. mdpi.com
Comprehensive Expression Profiling of Testis-Specific Proteins
The expression pattern of TSGA10 is highly specific under normal physiological conditions but becomes dysregulated in various pathological states, most notably in cancer.
In healthy individuals, TSGA10 expression is predominantly restricted to the testis, specifically within the germ cells undergoing spermatogenesis. mdpi.comuniprot.org Its transcription is developmentally regulated, with expression occurring in pachytene spermatocytes and late-stage spermatids. ucl.ac.ukproteinatlas.org The protein is essential for the proper formation of the sperm tail. nih.gov Low levels of expression have also been noted in other tissues with high energy demands, such as the brain. mdpi.com
In stark contrast to its restricted expression in normal tissues, TSGA10 is aberrantly overexpressed in a wide range of human cancers, earning it the classification of a cancer-testis antigen. mdpi.comnih.gov This includes malignancies such as breast cancer, brain tumors (glioblastoma and astrocytoma), melanoma, and leukemia. mdpi.comajmb.orgircmj.com This ectopic expression in cancerous tissues suggests a potential role in tumorigenesis, although its function appears to be context-dependent, acting as both a tumor suppressor and a promoter of proliferation in different cancers. mdpi.comnih.gov The re-expression in tumors is often linked to epigenetic changes, such as DNA hypomethylation at the TSGA10 promoter. mdpi.com
Mentioned Compounds
Tissue-Specific Expression Analysis and Testis Exclusivity
The Testis-Specific Gene A protein (TSGA10), also known as Testis Specific 10, is encoded by the TSGA10 gene, which was initially identified through differential mRNA display as being expressed in adult human testis. merckmillipore.com Transcriptome analysis demonstrates that while 84% of all human protein-coding genes are expressed in the testis, a significant number show elevated expression in this organ compared to other tissues. proteinatlas.org The TSGA10 gene is a prime example, with data showing its mRNA expression is over 13.5 times higher in the testis than the average level in all other tissues. genecards.org
While its name suggests exclusivity, and it is predominantly expressed in the testis, TSGA10 is not strictly confined to this tissue. merckmillipore.commdpi.com Studies have detected its expression in other energy-demanding and actively dividing tissues, including the brain, retina, and various fetal tissues such as the kidney and stomach. genecards.orgmdpi.com Its expression has also been noted in astrocytes. ucl.ac.uk Despite this, the exceptionally high expression in the testis underscores its primary physiological relevance in male reproduction. mdpi.com
The table below summarizes the relative expression profile of TSGA10 across various human tissues.
Table 1: TSGA10 Expression in Human Tissues
| Tissue | Expression Level | Notes |
|---|---|---|
| Testis | Very High | Highest expression among all tissues; plays a key role in spermatogenesis. merckmillipore.commdpi.comuniprot.org |
| Brain | Elevated | Expression noted in thermosensitive and energy-demanding tissues. mdpi.com |
| Retina | Detected | Found in mitochondria-rich postmitotic cells. mdpi.com |
| Fetal Tissues | Detected | Expressed in actively dividing cells in tissues like the kidney and stomach. genecards.orgucl.ac.uk |
| Liver | Reduced | Lower levels of expression compared to testis and brain. mdpi.com |
Cell-Type Specific Expression within the Testis
Within the testis, the expression of TSGA10 is meticulously regulated, appearing at specific stages of spermatogenesis. The process involves the transformation of diploid spermatogonia into mature haploid spermatozoa, occurring within the seminiferous tubules. proteinatlas.org Antibody-based protein profiling and other molecular techniques have enabled the precise localization of TSGA10 protein in the various germ cell types. oup.comnih.gov
Spermatogonia and Preleptotene Spermatocytes
Expression of TSGA10 is observed in the early stages of spermatogenesis. nih.gov Immunohistochemical studies have detected the protein in the cytoplasm of most spermatogonial cells within the seminiferous tubules. uniprot.org This finding aligns with broader analyses showing that a significant fraction of testis-enriched genes are expressed in these initial phases of sperm development. oup.comnih.gov
Pachytene Spermatocytes
As germ cells progress into meiosis, the expression pattern of TSGA10 shifts. RNA in situ hybridization experiments have confirmed that Tsga10 transcripts are present in pachytene spermatocytes. ucl.ac.uk However, at the protein level, the expression is more nuanced. While some studies report moderate immunostaining for the TSGA10 protein in pachytene spermatocytes, others suggest that the protein is not readily detectable at this stage, indicating a form of translational control where the mRNA is transcribed but its translation into protein is delayed until a later stage. ucl.ac.ukresearchgate.netnih.govsid.ir
Round and Elongating Spermatids
The most significant protein expression of TSGA10 occurs in the post-meiotic phase of spermiogenesis. journalaim.com The full-length 82 kDa precursor protein is intensely expressed in the cytoplasm of round spermatids. ucl.ac.ukresearchgate.net As these cells mature and differentiate into elongating spermatids, the TSGA10 protein becomes highly abundant. nih.gov Specifically, the N-terminal portion of the protein shows strong expression in elongated spermatids as they prepare to be released from the seminiferous epithelium. researchgate.net
Mature Spermatozoa (Epididymal and Ejaculated)
In mature spermatozoa, the TSGA10 protein undergoes crucial processing and localization. The 82 kDa precursor protein is cleaved into two smaller fragments: a 27 kDa N-terminal peptide and a 55 kDa C-terminal peptide. mdpi.comresearchgate.net This processing occurs as the sperm passes into the epididymis. ucl.ac.uk The two fragments are localized to different compartments of the sperm tail, which is critical for its structure and function. The 27 kDa N-terminal fragment becomes a component of the fibrous sheath in the principal piece of the sperm tail. ucl.ac.ukuniprot.org The 55 kDa C-terminal fragment is found in the midpiece, an area rich in mitochondria, and also localizes to the centrosome and basal body. uniprot.orgresearchgate.net The presence of TSGA10 in mature ejaculated sperm has been confirmed at the protein level, and its absence is linked to certain forms of male infertility, such as acephalic spermatozoa syndrome. uniprot.orgjensenlab.org
Developmental Stage-Specific Expression Patterns of this compound (TSGA10)
The expression of this compound (TSGA10) is meticulously regulated throughout the different stages of testicular development and spermatogenesis, highlighting its crucial role in male reproductive function. mdpi.comoup.com
Fetal and Neonatal Testis Development
TSGA10 is expressed in the testis during both prenatal and adult stages. oup.com In the fetal testis, TSGA10 is expressed in gonocytes and prespermatogonia, and this expression continues in prespermatogonia of the neonatal testis. atlasgeneticsoncology.org Studies in zebrafish have shown that the mRNA for the orthologous tsga10 gene is maternally deposited in the egg and its expression is enriched during early development, gradually subsiding between 0 and 72 hours post-fertilization. ehu.eus This suggests a transient but important role for TSGA10 during early embryogenesis. ehu.eus Research has also indicated that TSGA10 is expressed in actively dividing fetal tissues. oup.comucl.ac.uk In mouse models, Tsga10 transcripts are developmentally regulated and found in fetal tissues. ucl.ac.uk
Pubertal and Adult Testis Maturation
The onset of puberty marks a significant shift in the testicular environment, with hormonal and molecular changes driving the initiation of spermatogenesis. nih.gov During puberty, there is a progressive upregulation of androgen receptor expression and a gradual downregulation of Anti-Müllerian Hormone (AMH) as Sertoli cells mature. nih.gov The expression of many testis-specific genes, including those crucial for spermatogenesis, increases significantly during this period. For instance, the expression of Testis Developmental Related Gene 1 (TDRG1) is highest in the post-puberty testis and decreases with age. nih.gov Similarly, the expression of the Kiss1 gene, a key regulator of puberty, is higher in post-pubertal stages compared to pre-pubertal stages in boars. mdpi.com
Studies on mouse models show that Tsga10 expression increases by 6.6-fold during the transition from the meiotic to the post-meiotic phase, which corresponds to the in vivo changes seen from the pre-pubertal to the pubertal stage. researchgate.netjournalaim.comnih.gov In adult testes, TSGA10 is exclusively expressed in germ cells. mdpi.com The protein is detected in the cytoplasm of nearly all spermatogonial cells within the seminiferous tubules. uniprot.org The highest levels of TSPY (testis specific protein, Y-linked), another testis-specific protein, are observed in spermatogonia and early-stage primary spermatocytes in the adult testis. atlasgeneticsoncology.org
Dynamic Expression Across Spermatogenic Stages
Spermatogenesis is a highly organized process involving mitotic proliferation of spermatogonia, meiosis of spermatocytes, and the differentiation of spermatids into mature spermatozoa. researchgate.net The expression of TSGA10 is dynamically regulated throughout these stages, indicating its involvement in multiple steps of sperm development. ontosight.ai
Initially, the full-length 82-kDa TSGA10 protein is expressed. mdpi.com In mouse models, immunohistochemistry has shown that the full-length TSGA10 is intensely expressed in round spermatids and to a lesser extent in pachytene spermatocytes. researchgate.net RNA in situ hybridization and RT-PCR experiments have confirmed that Tsga10 transcripts are expressed in pachytene cells of the testis. ucl.ac.uk
Following its expression, the TSGA10 protein is cleaved into two fragments: a 27-kDa N-terminal fragment and a 55-kDa C-terminal fragment. mdpi.comoup.comnih.gov These fragments localize to different parts of the developing and mature sperm cell, suggesting distinct functions. mdpi.comresearchgate.net The 27-kDa peptide is associated with the fibrous sheath of the sperm tail's principal piece, while the 55-kDa peptide is found in the midpiece. ucl.ac.ukuniprot.org This differential localization points to a role for TSGA10 in both the structural integrity and the metabolic function of the sperm.
| Developmental Stage | Cell Type | Expression Level/Note |
|---|---|---|
| Fetal | Gonocytes, Prespermatogonia, Actively dividing tissues | Expressed oup.comatlasgeneticsoncology.orgucl.ac.uk |
| Neonatal | Prespermatogonia | Expressed atlasgeneticsoncology.org |
| Pubertal Transition | Germ cells (meiotic to post-meiotic) | 6.6-fold increase in expression researchgate.netjournalaim.comnih.gov |
| Adult Spermatogenesis | Spermatogonia | Detected in cytoplasm uniprot.org |
| Pachytene spermatocytes, Round spermatids | High expression of full-length protein ucl.ac.ukresearchgate.net | |
| Mature Sperm | Midpiece | 55-kDa C-terminal fragment accumulates uniprot.orgnih.gov |
| Principal piece of tail (fibrous sheath) | 27-kDa N-terminal fragment associates ucl.ac.ukuniprot.org |
Subcellular Localization within Testicular Cells
The function of a protein is intrinsically linked to its location within the cell. TSGA10 exhibits a dynamic and complex subcellular localization pattern within testicular cells, which underscores its multifaceted roles in spermatogenesis.
Cytoplasmic Localization
Immunohistochemical studies have consistently shown that TSGA10 protein is present in the cytoplasm of various testicular cells. In adult testes, it is detected in the cytoplasm of almost all spermatogonial cells. uniprot.org Furthermore, immunostaining reveals its presence in the cytoplasm of spermatocytes and spermatids. oup.com Specifically, moderate immunostaining is observed in pachytene spermatocytes, while a more intense signal is seen in the cytoplasm of round spermatids. researchgate.net The tails of elongated spermatids, as well as the cytoplasmic droplet and principal piece of the tail of mature sperm, are also immunoreactive. researchgate.net
Nuclear Localization (e.g., Nuclear Speckles, Chromatin, Nucleolus)
While predominantly cytoplasmic in many stages, TSGA10 also exhibits nuclear localization, suggesting it may have roles in regulating gene expression or other nuclear processes. Some studies have reported that TSGA10 is mainly localized in the nucleus. nih.gov Immunostaining has revealed the presence of the C-terminal portion of TSGA10 as several spots within the nucleus. nih.gov
Interestingly, TSGA10 has been shown to prevent the nuclear localization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in spermatozoa. mdpi.comoup.comnih.govresearchgate.net This interaction, where the C-terminal domain of TSGA10 binds to HIF-1α, suggests a regulatory role for TSGA10 in the cellular response to hypoxia by sequestering HIF-1α in the cytoplasm. oup.comresearchgate.net This function is critical during sperm maturation. researchgate.net
| Subcellular Location | Cell Type/Stage | Supporting Evidence |
|---|---|---|
| Cytoplasm | Spermatogonia | Detected in almost all spermatogonial cells uniprot.org |
| Pachytene Spermatocytes | Moderate immunostaining researchgate.net | |
| Round Spermatids | Intense immunostaining researchgate.net | |
| Elongated/Mature Sperm | Immunoreactive tails, cytoplasmic droplet, and principal piece researchgate.net | |
| Nucleus | General | Reported as mainly localized in the nucleus nih.gov |
| Nuclear Spots | C-terminal fragment observed as spots within the nucleus nih.gov | |
| Perinuclear | General | Full-length protein localizes to perinuclear structures researchgate.net |
Localization to Specific Organelles (e.g., Chromatoid Bodies, Acrosome, Flagellum, Midpiece)
The Testis-Specific Gene 10 (TSGA10) protein plays a critical role in spermatogenesis, and its function is intimately linked to its precise localization within developing and mature spermatozoa. uniprot.orgnih.gov Upon translation, the full-length 82-kDa TSGA10 protein is cleaved into two distinct fragments, a 55-kDa C-terminus portion and a 27-kDa N-terminus fragment, which are targeted to different subcellular compartments of the sperm cell. mdpi.com
Flagellum and Midpiece
Detailed research has shown that TSGA10 is a key component of the sperm flagellum. string-db.org Immunofluorescence and molecular studies have pinpointed its distribution across different parts of the tail, including the midpiece and the principal piece.
Midpiece : The 55-kDa C-terminal fragment of TSGA10 specifically accumulates in the midpiece of spermatozoa. mdpi.comnih.gov This region is crucial for sperm motility, as it contains the mitochondria that provide the necessary energy. Research indicates that TSGA10 is essential for the proper organization of the mitochondrial sheath along the midpiece. mdpi.comresearchgate.net In this specific location, the C-terminal part of TSGA10 has been found to co-localize with the Hypoxia-Inducible Factor-1 alpha (HIF-1α). nih.gov The absence or truncation of TSGA10 protein is associated with severe structural defects, including breakage at the midpiece, leading to a condition known as acephalic spermatozoa (headless sperm). researchgate.netnih.gov
Flagellum (Principal Piece) : The smaller 27-kDa N-terminal peptide associates with the fibrous sheath, a major structural component of the principal piece of the sperm tail. uniprot.orgmdpi.com This localization suggests a role in maintaining the structural integrity and function of the flagellum. ucl.ac.uk
Centriole and Head-Tail Coupling
Beyond the flagellum, TSGA10 is also localized to the centriole and the basal body. uniprot.orgresearchgate.net The centriole is a critical component of the sperm connecting piece, which anchors the head to the tail. string-db.org This localization is vital for the formation of the head-tail linkage. researchgate.net Mutations in the TSGA10 gene that lead to its absence result in acephalic spermatozoa syndrome, a condition characterized by the detachment of the sperm head from the flagellum. researchgate.netnih.gov
While TSGA10's presence is well-documented in the flagellum and centriolar region, direct evidence for its localization in other key organelles like the chromatoid body and the acrosome is not established in the current body of research.
Data Table: Subcellular Localization of TSGA10 Protein and its Fragments
| Protein/Fragment | Organelle/Structure | Specific Location | Associated Function | Source(s) |
| TSGA10 (55-kDa C-terminus) | Midpiece | Along the mitochondrial sheath | Mitochondrial organization, Energy production for motility | uniprot.orgmdpi.comresearchgate.netnih.gov |
| TSGA10 (27-kDa N-terminus) | Flagellum | Fibrous sheath of the principal piece | Structural integrity of the tail | uniprot.orgmdpi.com |
| TSGA10 (Full-length/Undifferentiated) | Centriole / Basal Body | Sperm connecting piece | Head-to-tail linkage | uniprot.orgstring-db.orgresearchgate.net |
Data Table: Summary of Research Findings on TSGA10 Localization
| Study Focus | Key Finding | Implication/Significance | Source(s) |
| Proteolytic Cleavage and Localization | Upon translation, TSGA10 is cleaved into a 55-kDa C-terminus fragment and a 27-kDa N-terminus fragment. | The fragments are differentially targeted, with the 55-kDa part localizing to the midpiece and the 27-kDa part to the fibrous sheath of the tail. | mdpi.com |
| Acephalic Spermatozoa | A homozygous deletion in the TSGA10 gene resulted in the absence of the protein and sperm breakage at the midpiece. | TSGA10 is essential for the structural integrity of the head-tail junction and the midpiece. | nih.gov |
| Protein Interaction in Midpiece | The C-terminal part of TSGA10 co-localizes with HIF-1α in the midpiece of spermatozoa. | TSGA10 may regulate the nuclear localization of HIF-1α, a key factor in oxygen homeostasis. | nih.gov |
| Mitochondrial Organization | TSGA10 expression is critical for organizing the mitochondria along the sperm midpiece. | Disruption of TSGA10 leads to disorganized mitochondrial sheaths, impairing sperm function and causing male infertility. | researchgate.net |
| Centrosomal Localization | TSGA10 has been identified as a centrosomal protein. | This localization is consistent with its role in forming the head-tail connection via the centriole. | researchgate.net |
Molecular Functions and Biological Roles of Testis Specific Proteins
Roles in Germ Cell Development and Differentiation
The journey from a diploid spermatogonial stem cell to a haploid, motile spermatozoon involves three main phases: a mitotic phase for self-renewal and expansion of the spermatogonial population, a meiotic phase to halve the chromosome number, and a post-meiotic phase called spermiogenesis where spermatids undergo dramatic cytodifferentiation. biologists.comredlara.comcsic.es Testis-specific proteins are crucial orchestrators of these transitions.
The maintenance of a stable pool of spermatogonial stem cells (SSCs) and their controlled proliferation and differentiation are fundamental to continuous sperm production. Several testis-specific proteins have been identified as key regulators in this initial phase.
For instance, the Testis-Specific Protein, Y-encoded (TSPY) is detected in specific subsets of spermatogonia. nih.gov Its expression pattern, often seen in pairs of spermatogonia, suggests a role in their mitotic proliferation. oup.com Research indicates that TSPY may function in early spermatogenesis, right before the germ cells commit to meiosis. nih.gov Another protein, Melanoma Antigen Gene-B4 (Mageb4), is also expressed in the cytoplasm of spermatogonia. mednexus.org While its disruption in mice does not lead to infertility, it does result in an increased rate of germ cell apoptosis, suggesting a role in maintaining the health and survival of the spermatogonial population. mednexus.org
Furthermore, intrinsic factors like Promyelocytic Leukemia Zinc Finger (PLZF) and SALL4 are crucial for controlling SSC function and are co-expressed in undifferentiated spermatogonia. mednexus.org The environment within the seminiferous tubules, regulated by Sertoli and Leydig cells, also plays a critical role. Sertoli cells, stimulated by follicle-stimulating hormone (FSH), and Leydig cells, stimulated by luteinizing hormone (LH), produce factors that support germ cell maturation. nih.gov
| Protein/Factor | Cellular Localization | Function in Spermatogonia | Research Findings |
| TSPY | Cytoplasm of spermatogonia | Proliferation | Expression in subsets of spermatogonia suggests a role in mitotic division before meiosis. nih.govoup.com |
| Mageb4 | Cytoplasm of spermatogonia | Survival/Apoptosis Regulation | Knockout mice show increased germ cell apoptosis but remain fertile. mednexus.org |
| PLZF/SALL4 | Undifferentiated spermatogonia | Stem Cell Function | Co-expressed transcription factors that regulate spermatogonial stem cell maintenance. mednexus.org |
Meiosis is a hallmark of germ cell development, involving two successive cell divisions that result in haploid spermatids. This process requires specialized machinery to ensure proper chromosome pairing, recombination, and segregation.
Several testis-specific proteins are integral to the meiotic process. The testis-specific isoform of TBP-associated factor, TAF7L, replaces the somatic TAF7 in pachytene spermatocytes, indicating a specialized transcriptional regulation during meiosis. nih.govbioscientifica.com Similarly, a member of the TATA-binding protein (TBP) family, TBP-like factor (TLF), is essential for spermatogenesis and shows a distribution pattern dependent on the spermatogenic cycle. nih.govbioscientifica.com The transcription factor A-MYB is critical for initiating the meiotic gene expression program, and its absence leads to meiotic arrest. biorxiv.org A-MYB activates Tcfl5, a testis-specific transcription factor that appears in pachytene spermatocytes and is essential for meiotic progression. biorxiv.org
Proteins like Testis-Specific Protein 1 (TPX1) play a direct role in chromosome segregation by regulating the Aurora A kinase, ensuring chromosomes align correctly before cell division. ontosight.ai The synaptonemal complex protein SYCP3 is a structural component involved in the recombination and segregation of meiotic chromosomes. proteinatlas.org The Male Pachynema-Specific (MAPS) protein is indispensable for the progression through the pachytene stage of meiosis I; its knockout leads to pachytene arrest and male infertility. pnas.org Similarly, the heat shock factor HSF5 is a testis-specific protein required for pachynema progression, and its deficiency results in meiotic arrest and extensive spermatocyte apoptosis. nih.gov In Drosophila, the testis-specific zinc-finger protein Matotopetli (Topi) is essential for activating the transcription of genes required for meiotic cell cycle progression. nih.gov
| Protein | Stage of Expression/Localization | Role in Meiosis | Research Findings |
| TAF7L | Pachytene spermatocytes | Transcriptional Regulation | Replaces the somatic TAF7, suggesting a switch to a testis-specific transcription machinery. nih.govbioscientifica.com |
| TLF | Spermatocytes (cycle-dependent) | Transcriptional Regulation | Essential TBP family member for spermatogenesis. nih.govbioscientifica.com |
| A-MYB | Primary spermatocytes | Initiation of Meiotic Program | Activates a cascade of meiotic genes; knockout causes early meiotic arrest. biorxiv.org |
| TCFL5 | Pachytene spermatocytes | Meiotic Progression | Activated by A-MYB; essential for completing the pachytene stage. biorxiv.org |
| TPX1 | Spindle microtubules, kinetochores | Chromosome Segregation | Regulates Aurora A kinase to ensure proper chromosome alignment. ontosight.ai |
| SYCP3 | Meiotic chromosomes | Chromosome Recombination & Segregation | Structural protein of the synaptonemal complex. proteinatlas.org |
| MAPS | Pachytene spermatocytes | Pachynema Progression | Knockout causes pachytene arrest and male infertility. pnas.org |
| HSF5 | Pachytene spermatocytes | Pachynema Progression | Deficiency leads to meiotic arrest and spermatocyte apoptosis. nih.gov |
Spermiogenesis is the final, post-meiotic phase where round spermatids undergo a remarkable transformation into mature spermatozoa. This process involves nuclear condensation, formation of the acrosome, and development of the flagellum. biologists.comredlara.com
A critical event in spermiogenesis is the dramatic compaction of the spermatid nucleus. This is achieved by replacing histones with smaller, highly basic proteins, first transition proteins and then protamines. biologists.com This process results in a transcriptionally silent and highly condensed chromatin state. Testis-specific proteins are central to this remodeling. For example, the cAMP-response-element modulator (CREM) is a transcription factor that drives the expression of key testis-specific genes involved in this process. nih.gov The testis has specialized transcription complexes that coordinate the differentiation program of spermatogenesis. nih.govbioscientifica.com
The acrosome is a lysosome-like organelle that caps (B75204) the anterior portion of the sperm head and contains enzymes essential for fertilization. core.ac.uk Its formation is a complex process orchestrated by numerous testis-specific proteins.
Acrosome Expressed Protein 1 (AEP1) is an evolutionary-conserved gene specifically expressed in the acrosome of spermatids and is thought to function in the formation of the acrosomal cap. core.ac.uknih.gov Similarly, Coiled-Coil Domain Containing 136 (CCDC136) is a testis-specific protein located in the acrosome of round and elongating spermatids. nih.gov Knockout of Ccdc136 in mice results in infertility due to severe defects in acrosome formation and a significant downregulation of other acrosome-related proteins like SPACA1 and PICK1. nih.gov
Actin-like 7A (ACTL7A) is another crucial protein, indispensable for the formation of the subacrosomal F-actin network, which anchors the acrosome to the nuclear surface. oup.com Mutations in ACTL7A can cause acrosomal instability, leading to "peeling acrosomes" and male infertility. oup.com The t-complex protein 11 (TCP11) is also localized to the acrosome cap of elongating spermatids. oup.com Testis-expressed protein 33 (TEX33) has been detected in Golgi-derived pro-acrosomal granules and the developing acrosome, suggesting its involvement in this process. spandidos-publications.com
| Protein | Localization in Spermatids | Role in Acrosome Formation | Research Findings |
| AEP1 | Acrosomal cap | Acrosome cap formation | Expression is restricted to the testis and specifically in haploid spermatids. core.ac.uknih.gov |
| CCDC136 | Acrosome | Acrosome biogenesis | Knockout mice are infertile due to defective acrosome formation. nih.gov |
| ACTL7A | Subacrosomal space | Acrosomal anchoring | Essential for the subacrosomal F-actin network; mutations lead to peeling acrosomes. oup.com |
| TCP11 | Acrosome cap | Acrosome development | Localized to the acrosome cap in late-stage spermatids. oup.com |
| TEX33 | Acrosome | Acrosome development | Found in pro-acrosomal granules and the fully formed acrosome. spandidos-publications.com |
The sperm flagellum is a complex, microtubule-based structure that provides motility. Its development is a highly coordinated process involving the assembly of the axoneme, outer dense fibers, and the fibrous sheath.
Several testis-specific proteins are known to be essential for flagellar assembly and function. Spermatogenesis associated 6 (SPATA6) is required for the formation of the sperm connecting piece, which links the head to the tail. pnas.org Inactivation of Spata6 leads to acephalic (headless) spermatozoa and male sterility. pnas.org The protein WDR64 interacts with Outer Dense Fiber 1 (ODF1) and is localized to the manchette and the midpiece of the flagellum, suggesting its involvement in the assembly of these structures. researchgate.net
Sperm flagella-associated protein 1 (Spef1) is found in the tails of developing and mature sperm, specifically around the outer dense fibers, indicating a structural or regulatory role in the flagellum. nih.gov Coiled-coil domain-containing glutamate-rich protein 1 (Ccer1) is another spermatid-specific gene critical for spermiogenesis; its knockout in mice results in altered sperm head and tail ultrastructure, leading to subfertility. ehu.eus Furthermore, the testis-specific proteins TSNAXIP1 and 1700010I14RIK have been shown to be important for sperm motility and male fertility in mice. nih.gov
| Protein | Localization in Sperm | Role in Flagellar Development/Motility | Research Findings |
| SPATA6 | Connecting piece (neck) | Head-tail conjunction | Inactivation results in acephalic spermatozoa and male sterility. pnas.org |
| WDR64 | Manchette, Midpiece | Manchette and flagellum formation | Interacts with ODF1 and is involved in the assembly of the flagellar midpiece. researchgate.net |
| Spef1 | Tail (around outer dense fibers) | Flagellar structure | Localized to the tails of developing and epididymal sperm. nih.gov |
| Ccer1 | Head and Tail | Ultrastructure and motility | Knockout leads to altered sperm morphology and subfertility. ehu.eus |
| TSNAXIP1 | Not specified | Sperm motility | Important for sperm motility and male fertility. nih.gov |
| 1700010I14RIK | Not specified | Sperm motility | Important for sperm motility and male fertility. nih.gov |
Essential Functions in Spermiogenesis and Spermatid Differentiation
Elucidation of Molecular Mechanisms of Action
The testis-specific gene A protein 10 (TSGA10) is a multifaceted protein implicated in a variety of cellular processes, from spermatogenesis to tumorigenesis. Understanding its molecular mechanisms requires a detailed examination of its interactions with other molecules, its potential enzymatic functions, and its role in cellular signaling and regulation.
Identification of Protein-Protein Interactions and Complex Formation
TSGA10's functions are largely mediated through its interactions with a network of other proteins. These interactions are crucial for its localization and its role in various cellular complexes. The C-terminal domain of TSGA10 has been identified as a key region for many of these interactions. nih.gov
One of the most significant interacting partners of TSGA10 is the hypoxia-inducible factor 1-alpha (HIF-1α) . mdpi.comnih.govoup.com The C-terminal fragment of TSGA10 co-localizes with and physically interacts with HIF-1α, preventing its nuclear localization and subsequent transcriptional activity. oup.comtbzmed.ac.ir This interaction has been shown to involve the C-terminal domain of TSGA10 and the PAS-B and TAD-C domains of HIF-1α. mdpi.com
In the context of spermatogenesis, TSGA10 is a critical component of the sperm tail. It interacts with the Outer Dense Fiber 2 (ODF2) protein, a scaffold component of the centrosome associated with the mother centrioles. nih.gov This interaction is mediated by the 55-kDa C-terminal portion of TSGA10 and is essential for the assembly and function of the centriole, particularly in the head-tail linkage of the sperm. nih.gov
Further research has identified interactions with mitochondrial and stress-related proteins. In mice, Tsga10 has been shown to interact with GRP78 , a key regulator of the unfolded protein response, and NSUN2 , a mitochondrial protein. nih.gov It also directly binds to cytochrome c1 (CytC1) , a subunit of Complex III in the mitochondrial electron transport chain, suggesting a role in regulating mitochondrial energy metabolism. mdpi.com
TSGA10 also associates with cytoskeletal components. It has been found to interact with vimentin , an intermediate filament protein, and other cytoskeletal proteins like actin-γ1 . mdpi.com This interaction may influence the function of antigen-presenting cells where both proteins are expressed.
The table below summarizes the key protein-protein interactions of TSGA10.
| Interacting Protein | Interacting Domain of TSGA10 | Cellular Context/Function |
| HIF-1α | C-terminal domain (556-689) | Prevents nuclear translocation of HIF-1α, modulating its transcriptional activity. nih.govmdpi.comoup.com |
| ODF2 | C-terminal domain (55-kDa) | Centrosome and basal body localization; involved in centriole assembly and sperm head-tail linkage. nih.gov |
| GRP78 | Not specified | Potential role in early embryonic development and the GnRH network. nih.gov |
| NSUN2 | Not specified | Association with mitochondrial function and spermatogenesis. mdpi.comnih.gov |
| Cytochrome c1 (CytC1) | Not specified | Mitochondrial energy metabolism; modulation of the electron transport chain. mdpi.com |
| Vimentin | Leucine zipper motif | Cytoskeletal organization; potential influence on antigen-presenting cell function. mdpi.com |
| Actin-γ1 | Not specified | Cytoskeletal structure and function. |
| TP53 (p53) | Not specified | Potential involvement in exosome release and tumor suppression pathways. mdpi.com |
| CBX8 | Not specified | Potential role in chromatin modification and transcriptional regulation. pitt.edu |
Nucleic Acid Binding Activities (DNA/RNA)
Current research suggests that TSGA10 does not directly bind to DNA. Instead, its influence on gene transcription is primarily indirect, mediated through its interaction with transcription factors. The most prominent example is its regulation of HIF-1α . oup.com By sequestering HIF-1α in the cytoplasm, TSGA10 prevents it from binding to hypoxia response elements (HREs) on the DNA, thereby downregulating the expression of HIF-1 target genes such as VEGF, MMP2, and MMP9. mdpi.comoup.com
While direct binding to DNA has not been demonstrated, TSGA10 is involved in interactions with RNA at the post-transcriptional level. The expression of TSGA10 mRNA is itself regulated by several microRNAs (miRNAs). For instance, miR-577 , miR-23a , and hypoxia-induced miR-10b-3p have been shown to bind to the 3' untranslated region (3' UTR) of TSGA10 mRNA, leading to its downregulation. mdpi.comnih.gov This regulation plays a significant role in processes like angiogenesis and tumor progression. mdpi.commdpi.com
Enzymatic Activities and Catalytic Functions (e.g., Kinase Activity, Methyltransferase Activity)
The enzymatic functions of TSGA10 are not yet fully elucidated. However, bioinformatic analyses have identified a putative phosphodiesterase activity domain within the protein, specifically spanning amino acids 41-200. nih.govresearchgate.net A missense variant located in this functional domain has been linked to acephalic spermatozoa syndrome, suggesting the potential functional importance of this enzymatic domain. nih.gov To date, there is no direct experimental evidence confirming this phosphodiesterase activity, nor has there been any reported kinase or methyltransferase activity associated with TSGA10. scispace.com
Participation in Cellular Signaling Pathways
TSGA10 is a significant modulator of several key cellular signaling pathways, primarily due to its protein-protein interactions.
Its most well-characterized role is in the HIF-1 signaling pathway . nih.govoup.comcyagen.com Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus to activate genes involved in angiogenesis, metabolism, and cell survival. TSGA10 acts as a negative regulator of this pathway by preventing the nuclear accumulation of HIF-1α. oup.com Overexpression of TSGA10 has been shown to disrupt the HIF-1α axis, leading to decreased proliferation, migration, and angiogenic activity in endothelial cells. oup.comcyagen.com This interaction also affects downstream targets, modulating the expression of proteins like VEGFA, EGFR, and various matrix metalloproteinases. nih.gov
There is also evidence for the involvement of TSGA10 in the p53 and Rb tumor suppressor pathways . mdpi.comnih.govnih.gov Studies in esophageal squamous cell carcinoma have indicated that TSGA10 may function as a tumor suppressor by activating these pathways. mdpi.com The activation of the mir-577/TSGA10 axis was found to be accompanied by the inactivation of either the p53 or the Rb pathway, suggesting a functional link. nih.govnih.gov Furthermore, TSGA10 has been shown to interact with p53, potentially influencing processes like exosome release. mdpi.com
Additionally, a connection between TSGA10 and autophagy has been proposed. mdpi.comresearchgate.net Reduced expression of TSGA10 may lead to diminished autophagy and an increase in reactive oxygen species (ROS), which can impair sperm maturation. mdpi.com Overexpression of TSGA10 has been linked to the regulation of autophagy and apoptosis through the inhibition of BCL-2. researchgate.net
Roles in Epigenetic Regulation (e.g., DNA Methylation, Histone Modification)
The expression of the TSGA10 gene is subject to epigenetic regulation. DNA methylation at the TSGA10 promoter has been shown to influence its expression levels. mdpi.comresearchgate.net For example, DNA hypomethylation is associated with TSGA10 overexpression in some cancers. mdpi.com This suggests that epigenetic mechanisms are key in controlling the tissue-specific and context-dependent expression of this protein.
TSGA10's role in directly mediating epigenetic modifications is less clear, but some evidence points to an indirect involvement. TSGA10 has been identified as an interacting partner of Chromobox protein homolog 8 (CBX8) , a component of the Polycomb repressive complex 1 (PRC1) which is involved in histone modification and chromatin organization. pitt.edu Furthermore, a study on histone modification gene changes in spermatogonial stem cells noted the downregulation of TSGA10 alongside other genes involved in chromatin structure and regulation. mdpi.com While direct evidence of TSGA10 acting as a histone modifier is lacking, its interaction with known epigenetic regulators and its expression changes alongside them suggest a potential role in the broader landscape of chromatin regulation.
Contribution to Overall Sperm Function and Male Fertility
TSGA10 plays an indispensable role in male fertility, with its disruption leading to severe sperm defects. nih.govnih.gov Mutations in the TSGA10 gene are a known cause of acephalic spermatozoa syndrome , a rare and severe form of teratozoospermia where sperm are produced without heads. nih.govmdpi.comnih.govuniprot.orgjensenlab.org This condition is often caused by loss-of-function mutations, such as homozygous deletions or frameshift mutations, which result in the complete absence or truncation of the TSGA10 protein. nih.govuniprot.org
A primary function of TSGA10 in sperm development is the correct formation of the mitochondrial sheath . nih.govcyagen.comnih.gov This structure is a helical arrangement of mitochondria in the midpiece of the sperm tail that provides the necessary energy for motility. In mice, a deficiency of the Tsga10 gene leads to a disordered mitochondrial sheath, which in turn causes significantly reduced sperm motility and infertility. nih.govcyagen.comcyagen.com Electron microscopy of sperm from patients with TSGA10 mutations reveals defects in the mitochondrial sheath and the flagellum. nih.gov
Evolutionary Dynamics of Testis Specific Proteins
Rates of Evolution and Mechanisms of Selection
The evolution of testis-specific proteins is characterized by a dichotomy of rapid adaptation and strict conservation, reflecting their diverse and critical roles in reproduction.
A prevailing pattern in molecular evolution is the rapid divergence of reproductive proteins, and testis-specific proteins are a prime example. nih.govbiorxiv.orgharvard.edu This accelerated evolution is frequently driven by positive selection, where new advantageous mutations are quickly fixed in a population. biorxiv.orgoup.com The rate of nonsynonymous substitutions (dN) to synonymous substitutions (dS) is a key metric; a dN/dS ratio greater than 1 is strong evidence of positive (or diversifying) selection. nih.govpnas.org
The primary driver for this rapid evolution is thought to be sexual selection, particularly post-copulatory mechanisms like sperm competition and sexual conflict. biorxiv.orgbiorxiv.orgoup.com In species where females mate with multiple males (promiscuity), the competition among sperm to fertilize the egg creates intense selective pressure for proteins involved in sperm motility, sperm-egg interaction, and spermatogenesis itself. nih.govbiorxiv.org
Studies across diverse taxa have identified numerous testis-specific genes evolving under positive selection. For instance, in rodents, comparative analyses have revealed rapid evolution in genes with functions ranging from signal transduction to DNA binding and egg-sperm interaction. nih.govharvard.edu Similarly, studies in Drosophila have shown that newly evolved genes are often expressed in the testes and evolve under positive selection. plos.orgnih.gov The SPANX gene family, which is expressed in the testis and in some cancers, shows exceptionally rapid evolution in primates, suggesting strong positive selection. pnas.org
Research has also linked mating systems to evolutionary rates. A comparison of promiscuous and monogamous species in the rodent genus Peromyscus found that several genes implicated in spermatogenesis evolve significantly faster in the promiscuous species, likely due to the pressures of sperm competition. biorxiv.orgbiorxiv.org
Table 1: Examples of Testis-Specific Genes Under Positive Selection
| Gene | Organism(s) | Function/Context | Finding | Source(s) |
|---|---|---|---|---|
| Znf644, KDM3A, Ddx25, Spata16, ESSBP | Peromyscus maniculatus (promiscuous rodent) | Spermatogenesis | Evolving faster compared to monogamous relative, likely due to sperm competition. | biorxiv.org |
| Arp2D | Drosophila obscura group | Gametic actin structures, sperm individualization | Arose via retroduplication and evolved under positive selection. | oup.com |
| TULP2 | Humans | Unknown | Subject to episodic positive diversifying selection in the human lineage. | nih.gov |
| SPANX family | Primates (especially hominids) | Sperm nucleus association, cancer/testis antigen | Outstandingly rapid evolution, even among reproductive proteins. | pnas.org |
| Mst35B family | Drosophila melanogaster | Protamines (sperm nuclear remodeling) | Robust signature of positive selection in the DNA-binding domain. | scispace.com |
Despite the prevalence of rapid evolution, many testis-specific proteins are subject to strong purifying selection, which acts to remove deleterious mutations and maintain protein function. This is particularly true for proteins involved in fundamental cellular processes essential for spermatogenesis, such as cell cycle control and DNA repair. nih.govoup.com The deep conservation of many genes with spermatogenic functions across diverse species highlights their essential and unchanging roles. elifesciences.org
Histone proteins are a classic example. While some testis-specific histone variants exhibit unprecedented evolutionary dynamism, the canonical histone H4 is one of the most conserved eukaryotic proteins, indicating its critical role is under strong purifying selection. oup.comnih.gov
In some cases, a state of relaxed purifying selection is observed. This can occur in lineages where the intensity of sexual selection decreases, for example, with a shift from a promiscuous to a monogamous mating system. In gorillas, which exhibit low levels of sperm competition, a significant number of spermatogenesis genes show evidence of relaxed purifying selection, accumulating more deleterious mutations compared to other lineages. elifesciences.org This suggests that a reduction in selective pressure allows for faster divergence, which is distinct from the adaptive evolution driven by positive selection. biorxiv.org
Gene Turnover and Genomic Rearrangements
The landscape of testis-specific genes is constantly changing due to high rates of gene duplication, loss, and movement within the genome. These rearrangements are a major source of evolutionary novelty.
Gene conversion is a non-reciprocal recombination process where one DNA sequence replaces a homologous sequence, causing the sequences to become more similar. This mechanism is particularly important in the evolution of multicopy gene families, which are common on sex chromosomes. oup.com
In non-recombining regions like the majority of the Y chromosome (in XY systems) or the W chromosome (in ZW systems), gene conversion between repeated gene copies can act as a homogenizing force. This process, known as concerted evolution, helps to maintain sequence identity among gene copies, spread advantageous mutations throughout the family, and remove deleterious ones, thereby preventing the decay of gene function that would otherwise occur via Muller's ratchet. oup.com
Evidence for this comes from the HINTW gene family on the female-specific W chromosome in birds, which shows features analogous to testis-specific genes on the mammalian Y chromosome. Individual HINTW copies within a species are more similar to each other than to copies in related species, a hallmark of recurrent gene conversion. oup.com Similarly, large palindromic repeats on the human Y chromosome that house several testis-specific multicopy genes show extremely high sequence identity (up to 99.97%), which is maintained by ongoing gene conversion. oup.com Recent studies using long-read sequencing have begun to directly map gene conversion events in human testes and sperm, providing detailed insights into their length and distribution. biorxiv.org
Sex chromosomes are not static; they evolve through the acquisition of genes from autosomes that confer a male-specific advantage. The evolution of the human Y chromosome, for example, involved the transposition and amplification of an autosomal gene (DAZH) to create the Y-linked fertility factor DAZ. pnas.org A similar scenario has been observed in Drosophila, where the testis-expressed autosomal gene SSL appears to be the ancestor of the Y-linked Su(Ste) repeats, which are involved in male fertility. pnas.org
This process is a recurring theme in the evolution of Y chromosomes in both humans and fruit flies. pnas.org The acquisition of an autosomal gene can be followed by its amplification and specialization for a male-specific function. After eutherian mammals diverged from marsupials, the sex chromosomes acquired a new region (the X- and Y-added regions, or XAR/YAR) through a translocation from an autosome, providing a clear example of this process. plos.org These acquired genes then evolve under the unique selective pressures of the sex chromosomes, often diverging rapidly from their autosomal counterparts. plos.org This acquisition of autosomal genes providing male fertility is considered a repeated and important scenario in Y chromosome evolution. pnas.org
Comparative Genomics and Proteomics of Testis-Specific Proteins
Comparing the genomes and proteomes of different species, or of individuals in different health states, provides powerful insights into the function and evolution of testis-specific proteins.
Comparative genomic analyses across various mammals have been instrumental in identifying genes under positive selection and linking evolutionary rates to specific lineages or traits. nih.govmdpi.com For example, comparing rodents like mice and rats with the more distantly related deer mouse has identified a host of rapidly evolving testis proteins, many of which were later confirmed to be under positive selection at the species level. nih.govharvard.edu Broader comparisons across therian mammals (marsupials and eutherians) have shown that the tempo of testis-expressed gene evolution is markedly faster in eutherians. mdpi.com
Comparative proteomics complements these genomic studies by analyzing the actual protein content of testicular tissue. These studies are crucial for understanding pathologies like azoospermia (the absence of sperm in ejaculate). By comparing the testicular proteomes of men with obstructive azoospermia (OA), non-obstructive azoospermia (NOA), and normal spermatogenesis, researchers have identified protein biomarkers that can distinguish between these conditions. nih.govtandfonline.com
Table 2: Selected Findings from a Comparative Proteomic Study of Azoospermia
| Protein Name | Comparison | Expression Change | Potential Role/Pathway | Source |
|---|---|---|---|---|
| H1-6 (H1.6 linker histone, cluster member) | OA vs. NOA (Hyp & SCO) | Higher in OA | Chromatin organization | nih.gov |
| RANBP1 (RAN binding protein 1) | OA vs. NOA (Hyp & SCO) | Higher in OA | Nuclear transport | nih.gov |
| TKTL2 (Transketolase like 2) | OA vs. NOA (Hyp & SCO) | Higher in OA | Pentose phosphate (B84403) pathway | nih.gov |
| YBX1 (Y-box binding protein 1) | Impaired vs. Normal Spermatogenesis | Downregulated in Impaired | Spliceosome, Ribosome | tandfonline.com |
| HNRNPU (Heterogeneous nuclear ribonucleoprotein U) | Impaired vs. Normal Spermatogenesis | Downregulated in Impaired | Spliceosome, Ribosome | tandfonline.com |
| FBL (Fibrillarin) | Impaired vs. Normal Spermatogenesis | Downregulated in Impaired | Ribosome biogenesis | tandfonline.com |
OA: Obstructive Azoospermia; NOA: Non-Obstructive Azoospermia; Hyp: Hypospermatogenesis; SCO: Sertoli Cell-Only Syndrome.
These proteomic approaches have successfully mapped the human testicular proteome and its relationship to the proteins found on mature spermatozoa, distinguishing between intrinsic proteins produced during spermatogenesis and extrinsic proteins acquired later during epididymal maturation. nih.govoup.com Such studies provide a molecular foundation for understanding both normal sperm production and the causes of male infertility. nih.govasiaandro.com
Compound Names Mentioned
| Gene/Protein Name |
| Apollo |
| Arp2D |
| Artemis |
| DAZ (Deleted in Azoospermia) |
| DAZH (Deleted in Azoospermia Homolog) |
| Ddx25 |
| ESSBP (Epididymal Secretory Sperm Binding Protein) |
| FBL (Fibrillarin) |
| H1-6 (H1.6 linker histone, cluster member) |
| HINTW |
| HNRNPU (Heterogeneous nuclear ribonucleoprotein U) |
| hydra |
| KDM3A |
| Mst35B |
| NACβtes |
| RANBP1 (RAN binding protein 1) |
| SPANX (Sperm protein associated with the nucleus on the X chromosome) |
| Spata16 |
| SSL (Su(Ste)-like) |
| Su(Ste) (Suppressor of Stellate) |
| tektin |
| TKTL2 (Transketolase like 2) |
| TULP2 |
| YBX1 (Y-box binding protein 1) |
| Znf644 |
Conservation and Divergence Patterns Across Mammalian Lineages
While many testis-specific genes are known to evolve rapidly, the Testis-Specific Gene A Protein (TSGA10) demonstrates a high degree of conservation across various mammalian species, underscoring its fundamental role in male reproduction. bohrium.comnih.gov The gene encoding this protein, TSGA10, is located on human chromosome 2q11.2, a region that is syntenic with mouse chromosome 1, band B, where the murine homolog (Tsga10) resides. nih.gov
Analysis of the protein sequence reveals significant identity among mammals. The mouse TSGA10 protein shares 94% amino acid identity with its human counterpart. nih.gov High levels of sequence identity (over 90%) have also been confirmed through expressed sequence tag (EST) clones from the testes of other mammals, including the rat and pig. nih.gov This strong conservation suggests that the core functions of the TSGA10 protein have been maintained under negative selective pressure throughout mammalian evolution. nih.gov
Despite this high degree of sequence conservation, some divergence in the gene's regulatory mechanisms has been observed. Studies have uncovered that different mammalian lineages utilize distinct first exons for the TSGA10 gene. nih.gov Specifically, the promoter regions and first exons used in mice and rats differ from those used in humans and pigs. nih.gov This divergence points to evolutionary changes in the transcriptional control of TSGA10, which could allow for species-specific adaptations in the timing or level of its expression during spermatogenesis.
The TSGA10 gene belongs to a family that also includes the Centrosomal Protein 135 (CEP135), which functions as its paralog. genecards.orguniprot.org The evolution of this gene family likely involved a gene duplication event followed by subfunctionalization. It is hypothesized that the duplication of an ancestral CEP135 gene gave rise to TSGA10, which then acquired a specialized, tissue-specific role in centriole and flagella formation within the testis. sdbonline.org
| Species | Common Name | Ortholog | Amino Acid Identity to Human TSGA10 | Syntenic Chromosomal Location | Reference |
|---|---|---|---|---|---|
| Homo sapiens | Human | TSGA10 | 100% | 2q11.2 | nih.gov |
| Mus musculus | Mouse | Tsga10 | 94% | 1 B | nih.gov |
| Rattus norvegicus | Rat | Tsga10 | >90% (EST) | - | nih.gov |
| Sus scrofa | Pig | TSGA10 | >90% (EST) | - | nih.gov |
Insights from Testis-Specific Protein Evolution in Invertebrate Models
The evolutionary roots of the TSGA10 gene run deep, predating the divergence of vertebrates and invertebrates. genecards.orgorthodb.org Genomic databases indicate that TSGA10 was present in the common ancestor of animals. genecards.org This is notable because a significant portion of human testis-expressed (TEX) genes lack identifiable orthologs in invertebrate species, suggesting major differences in the genetic programs of spermatogenesis between these broad groups. bohrium.com
The presence of TSGA10 orthologs in invertebrates, such as the bumblebee (Bombus impatiens), provides an opportunity to understand the gene's ancient functions. orthodb.org While direct functional studies of TSGA10 in insects are limited, research on other testis-specific genes in model organisms like Drosophila melanogaster offers valuable parallels. In Drosophila, many testis-specific genes have arisen through the duplication of ancestral genes, followed by evolution under positive selection to acquire novel functions in the male germline. oup.com This process, sometimes termed "out-of-the-testis," where an autosomal gene is co-opted for a testis-specific function, is a recurring theme in the evolution of male fertility genes. pnas.org The emergence of TSGA10 from a CEP135 duplication fits this evolutionary model. sdbonline.org
Further insights come from the zebrafish (Danio rerio), a non-mammalian vertebrate model. The zebrafish ortholog of TSGA10 is highly expressed in the adult testis, consistent with its role in spermatogenesis. nih.gov However, it is also found in unfertilized eggs, and the messenger RNA (mRNA) is maternally deposited into the embryo. nih.gov During early zebrafish development, this maternally supplied tsga10 plays a transient role in embryogenesis, where its overexpression can lead to defects in angiogenesis (the formation of new blood vessels). nih.gov This suggests that the ancestral function of TSGA10 may not have been exclusively restricted to the testis but could have been related to broader roles in development, with its function becoming more specialized in mammals.
| Species | Common Name | Phylum | Ortholog Presence | Key Insight | Reference |
|---|---|---|---|---|---|
| Danio rerio | Zebrafish | Chordata | Yes | Expressed in testis and unfertilized eggs; has a transient role in embryonic angiogenesis. | nih.gov |
| Drosophila melanogaster | Fruit Fly | Arthropoda | - | Provides evolutionary models for the emergence of testis-specific genes via duplication and positive selection. | oup.compnas.org |
| Bombus impatiens | Common Eastern Bumblebee | Arthropoda | Yes | Confirms the presence of a TSGA10 ortholog in invertebrates, indicating ancient evolutionary origins. | orthodb.org |
Advanced Methodologies in Testis Specific Protein Research
Transcriptomic Approaches for Gene Expression Analysis
Transcriptomics focuses on an organism's complete set of RNA transcripts, offering a powerful lens through which to view gene expression. For testis-specific proteins, these methods are foundational in identifying the genes that are actively transcribed in testicular tissue, providing the first layer of evidence for their specific role in male reproduction. The testis is recognized as the organ with the highest number of tissue-specific genes, making transcriptomic analysis particularly fruitful in this area. nih.govacs.org
Bulk RNA sequencing (RNA-Seq) is a high-throughput method used to profile the entire transcriptome of a tissue sample. In the context of testis-specific protein research, RNA-Seq is employed to sequence the RNA from testicular tissue and compare it with a wide range of other normal human tissues. oup.comnih.govoup.com This comparative analysis, known as differential expression profiling, identifies genes that are significantly upregulated or exclusively expressed in the testis. nih.gov
By quantifying gene expression levels in Fragments Per Kilobase of exon model per Million mapped reads (FPKM), researchers can classify all putative human genes based on their expression patterns. oup.comoup.com Such analyses have revealed that the testis is by far the tissue with the most tissue-specific genes, with more than 1,000 genes showing a testis-enriched expression pattern. nih.govoup.comovid.com This approach has been instrumental in creating comprehensive lists of testis-specific gene candidates, which serve as a vital starting point for further functional characterization. oup.comnih.govnih.gov These large-scale studies provide a global, unbiased roadmap of the gametogenesis program. refine.bioresearchgate.net
| Methodology | Primary Application in Testis-Specific Gene Research | Key Findings | References |
|---|---|---|---|
| Bulk RNA-Seq | Genome-wide identification of testis-enriched transcripts by comparing testis transcriptome to other tissues. | Identified the testis as the organ with the highest number of tissue-specific genes (>1000). | oup.comnih.govoup.comovid.com |
| Differential Expression Analysis | Pinpoints genes with statistically significant higher expression in the testis versus somatic tissues. | Creates catalogs of novel candidate genes for male fertility and contraceptive development. | nih.govresearchgate.net |
While bulk RNA-Seq provides an average expression profile for the entire tissue, the testis is a highly heterogeneous organ composed of numerous cell types, including various stages of developing germ cells and somatic cells like Sertoli and Leydig cells. oup.comijbs.com Single-cell RNA sequencing (scRNA-seq) has revolutionized testicular research by enabling the analysis of transcriptomes at the resolution of individual cells. oup.comijbs.com
This technology allows researchers to deconstruct the testis into its constituent cell types and map the expression of specific genes to each population. refine.bionih.gov For instance, scRNA-seq can distinguish gene expression in spermatogonia, spermatocytes, and spermatids, revealing the precise timing and cellular location of a gene's activity during the continuous process of spermatogenesis. nih.govelifesciences.orgresearchgate.net This level of detail is critical for understanding the specific roles of testis-specific genes in processes like meiosis and spermiogenesis and has been used to create comprehensive roadmaps of murine and human spermatogenesis. refine.biooup.comnih.gov
Reverse Transcription Polymerase Chain Reaction (RT-PCR) and its quantitative version (qPCR) are targeted methods used to validate and quantify the expression of specific genes. nih.govportlandpress.com These techniques are typically used as a follow-up to high-throughput screening methods like RNA-Seq to confirm the testis-specific expression of a candidate gene. researchgate.net
In these assays, RNA from the testis and a panel of other tissues is converted to complementary DNA (cDNA), which is then amplified using primers specific to the gene of interest. nih.govspandidos-publications.com The presence of a PCR product in the testis sample and its absence in other tissues confirms testis-specificity. nih.govspandidos-publications.comnih.gov For example, RT-PCR analysis was used to demonstrate that the novel gene NYD-SP5 was predominantly expressed in the testis and confined to male germ cells. nih.gov Similarly, the testis-specific expression of all three transcript variants of Tex33 was confirmed by RT-PCR. spandidos-publications.com qPCR further allows for the precise measurement of transcript abundance, enabling studies on how gene expression levels change during different stages of testicular development or in response to certain conditions. researchgate.netnih.govresearchgate.net
Genetic Manipulation Models for Functional Studies
To elucidate the in vivo function of testis-specific proteins, researchers rely on genetic manipulation models that allow for the targeted alteration of the corresponding genes.
Gene knockout (KO) and knockdown technologies are powerful tools for assessing the necessity of a specific gene for male fertility.
CRISPR/Cas9 System: The development of the CRISPR/Cas9 system has revolutionized the ability to generate knockout mouse models for testis-specific genes quickly and efficiently. nih.govplos.org This technology allows for precise deletion of a gene or parts of a gene to study the resulting phenotype. nih.gov For example, CRISPR/Cas9 was used to generate knockout mice for Tsnaxip1, revealing its crucial role in sperm motility and male fertility. nih.gov Numerous large-scale screening projects have utilized this system to individually delete dozens of testis-enriched genes to determine their necessity for male reproduction, finding that many are individually dispensable. nih.govoup.comnih.gov
Knockdown Studies: Gene knockdown, which reduces gene expression rather than eliminating it completely, can also provide valuable functional insights. This is often achieved using RNA interference (RNAi). For instance, a study on the testis-specific gene Fank1 used transgenic mice expressing hairpin RNAi sequences to achieve an in vivo knockdown. nih.govnih.gov The resulting Fank1-knockdown mice were subfertile and exhibited low sperm counts (oligospermia) due to increased apoptosis of spermatocytes. nih.govnih.gov
| Model Organism | Gene Targeted | Methodology | Key Findings | Reference |
|---|---|---|---|---|
| Mouse | Tsnaxip1 | CRISPR/Cas9 Knockout | Reduced male fertility and impaired sperm motility. | nih.gov |
| Mouse | Slx2 | CRISPR/Cas9 Knockout | Gene found to be non-essential for spermatogenesis. | nih.govplos.org |
| Mouse | Fank1 | RNAi Knockdown | Subfertility, reduced sperm number (oligospermia), and increased apoptosis in the testes. | nih.govnih.gov |
Transgenic animal models involve the introduction of new genetic material into an organism's germ line. oup.com This technology is used not only to study the function of a specific protein but also to investigate the regulatory elements that control its expression. For example, to study the molecular control of the testis-specific isozyme of angiotensin-converting enzyme (ACE), researchers created transgenic mice. nih.gov These mice carried a construct where the putative testis-specific ACE promoter was linked to a bacterial reporter gene. nih.gov The results demonstrated that the reporter gene was expressed exclusively in the elongating spermatozoa, confirming the activity and specificity of the promoter. nih.gov Similarly, transgenic mice expressing a tandem affinity tagged version of the 14-3-3ζ protein were generated to facilitate the purification of its interacting protein complexes specifically from the testis. nih.gov
Functional Assays for Biological Activity Assessment
Following the identification and characterization of testis-specific proteins, functional assays are essential to assess their specific roles in the complex processes of fertilization and sperm function.
In vitro fertilization (IVF) assays are a critical tool for evaluating the capacity of sperm to fertilize an egg outside of the body. These assays can reveal functional defects that are not apparent from standard semen analysis. Research has shown that the expression levels of certain testis-specific proteins can be predictive of IVF outcomes. For example, the human testis-specific actin capping protein has been investigated as a potential biomarker for predicting the success of IVF procedures. nih.gov In a more direct functional study, a mutation in the sperm-specific protein ACTL7A was found to cause complete fertilization failure during IVF. nih.gov Even when fertilization was assisted via intracytoplasmic sperm injection (ICSI), the resulting embryos arrested at an early developmental stage, highlighting the protein's critical role in post-fertilization events. nih.gov These findings suggest that assessing the presence and level of specific testis proteins could help evaluate male fertility and predict ART outcomes. nih.gov
Sperm motility, the ability of sperm to move progressively, is fundamental for natural fertilization. Advanced computer-assisted sperm analysis (CASA) systems are used for detailed kinematic analysis, providing objective measurements of sperm velocity, trajectory, and flagellar beat patterns. Gene knockout studies often employ these analyses to assess the impact of a specific protein's absence. For instance, knockout mice lacking the testis-specific protein TSNAXIP1 exhibited significantly impaired sperm motility. nih.gov Kinematic analysis revealed that the sperm from these mice had asymmetric flagellar waveforms, which likely accounts for their reduced fertility. nih.gov Similarly, deficiencies in other testis-specific proteins, such as PRSS55, have been linked to decreased sperm motility and increased sperm malformations. mdpi.com
Chromatin Immunoprecipitation (ChIP)
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA within the cell's natural context. youtube.com This method allows researchers to identify the specific genomic regions where a protein of interest, such as a transcription factor, is bound. The process typically involves cross-linking proteins to DNA, shearing the chromatin, and using a specific antibody to immunoprecipitate the target protein along with its bound DNA. youtube.comspringernature.com The associated DNA is then purified and identified, often through sequencing (ChIP-seq).
Currently, there is limited direct evidence in published literature of ChIP or ChIP-seq assays being performed specifically for the Testis-Specific Gene A (TSGA10) protein to identify its direct binding sites on DNA. This suggests that TSGA10 may not function as a classical DNA-binding transcription factor. However, research has established that TSGA10 interacts with and modulates the activity of key transcription factors, most notably Hypoxia-inducible factor 1-alpha (HIF-1α). nih.govoup.comnih.gov
Therefore, ChIP can be employed as an indirect method to understand TSGA10's role in gene regulation. For instance, researchers could perform a ChIP assay using an antibody against HIF-1α in cellular models with and without the overexpression of TSGA10. By comparing the genomic binding sites of HIF-1α in these two conditions, it would be possible to determine how TSGA10 influences the recruitment of HIF-1α to its target gene promoters, thereby affecting the expression of genes involved in processes like angiogenesis and metabolism. oup.comnih.gov
In Vitro Biochemical Assays (e.g., Kinase Assays)
A variety of in vitro biochemical assays have been instrumental in characterizing the molecular functions and interactions of the TSGA10 protein. These techniques have been crucial for moving beyond genetic expression data to understand the protein's mechanistic roles.
One of the primary methods used to identify TSGA10's binding partners is the yeast two-hybrid (Y2H) screening assay . This technique systematically screens a cDNA library for proteins that physically interact with a "bait" protein, which in this case was TSGA10. A Y2H screen using TSGA10 as bait successfully identified several interacting proteins, including the mitochondrial protein cytochrome c1 (CytC1) and Outer Dense Fiber Protein 2 (Odf2), a known component of the sperm tail's fibrous sheath. mdpi.comucl.ac.uk
To validate the interactions identified in Y2H screens, co-immunoprecipitation (Co-IP) is commonly performed in mammalian cells. This assay confirmed the physical association between TSGA10 and CytC1. mdpi.com Further protein detection and characterization have been achieved using Western blot analysis . This technique has been essential for identifying the 82 kDa full-length TSGA10 protein in spermatids and its subsequent processed fragments (a 55 kDa C-terminal and a 27 kDa N-terminal fragment) in mature sperm. nih.govucl.ac.ukresearchgate.netnih.gov
While kinase assays are a common type of biochemical assay, there is currently no evidence to suggest that TSGA10 possesses intrinsic kinase activity. Instead, its function appears to be mediated through protein-protein interactions that modulate other signaling pathways.
| Assay Type | Purpose | Key Findings for TSGA10 |
| Yeast Two-Hybrid (Y2H) | To identify novel protein-protein interactions. | Identified CytC1, Odf2, and a homolog of FLJ32880 as interacting partners. ucl.ac.uk |
| Co-Immunoprecipitation (Co-IP) | To confirm protein-protein interactions in a cellular context. | Validated the physical interaction between TSGA10 and CytC1. mdpi.com |
| Western Blot | To detect specific proteins and their sizes in a sample. | Confirmed the expression of an 82 kDa precursor protein and its processed 55/27 kDa fragments. researchgate.netnih.gov |
| In Vitro Transcription/Translation | To produce protein from its cDNA for analysis. | Used to demonstrate the protein product and its immunoreactivity. researchgate.net |
Bioinformatics and Computational Analysis
Sequence Homology, Domain Prediction, and Structure-Function Relationship Analysis
Bioinformatic analysis of the TSGA10 protein sequence has provided significant insights into its potential functions and structural characteristics. The human TSGA10 gene, located on chromosome 2q11.2, is composed of 19 exons and encodes a protein of 698 amino acids with a predicted molecular weight of approximately 82 kDa. researchgate.netnih.gov This precursor protein is later processed into two smaller fragments. nih.gov
Computational tools for domain prediction have identified several key functional motifs within the TSGA10 amino acid sequence. The Pfam program predicts that TSGA10 contains a 'myosin-like' coiled-coil domain, and a putative myosin/Ezrin/radixin/moesin (ERM) domain. ucl.ac.uknih.gov Deletion of this ERM domain was shown to abolish the protein's ability to form filaments when expressed in fibroblasts, highlighting its importance for the structural role of TSGA10. nih.gov In silico analyses have also suggested the presence of a phosphodiesterase domain, indicating a potential role in signaling pathways. researchgate.net
Three-dimensional (3D) structure modeling has been employed to understand the relationship between TSGA10's structure and its function, particularly its interaction with HIF-1α. nih.govoup.com Homology modeling of the C-terminal domain (residues 556-689) revealed a structure that interacts with high affinity with the alpha subunit of HIF-1. nih.gov Molecular docking simulations further predicted that TSGA10 binds to two domains of HIF-1α: the PAS-B domain and the C-terminal transactivation domain (TAD-C), with a stronger binding affinity for the TAD-C domain. oup.com This structural interaction is functionally critical, as it is believed to disrupt the HIF-1α axis and inhibit its transcriptional activity, thereby suppressing tumor angiogenesis and metastasis. oup.com
| Predicted Domain/Motif | Location (Residues) | Predicted Function | Supporting Evidence |
| Phosphodiesterase Domain | 62-111 (approx.) | Signal transduction, cyclic nucleotide regulation. | In silico prediction; location of deleterious mutations. researchgate.net |
| Myosin/ERM-like Domain | N/A | Cytoskeletal organization, filament formation. | Pfam prediction; deletion mutant analysis. ucl.ac.uknih.gov |
| HIF-1α Interacting Domain | 556-689 | Binds to and inhibits HIF-1α transcriptional activity. | 3D modeling and molecular docking simulations. nih.govoup.com |
| Leucine Zipper Motif | N/A | Protein-protein interaction (e.g., with vimentin). | Bioinformatic analysis. nih.gov |
Evolutionary Rate and Selection Pressure Analysis
The study of the TSGA10 gene across different species provides insights into its evolutionary history and functional constraints. A mouse homologue, Tsga10, has been cloned and sequenced, revealing important conserved features and species-specific differences. ucl.ac.uk The mouse gene was mapped to chromosome 1 band B, a region that is syntenic with human chromosome 2q11.2, where the human TSGA10 gene is located. ucl.ac.uknih.gov This conserved synteny underscores the gene's fundamental importance in mammalian biology.
Analysis has shown that different species can utilize different first exons and, consequently, different promoters for the TSGA10 gene, suggesting evolutionary divergence in its transcriptional regulation. nih.gov
Testis-expressed genes, as a group, are known to evolve more rapidly than genes expressed in other tissues. mdpi.com This rapid evolution is often driven by positive selection, which can be measured by the ratio of nonsynonymous (dN) to synonymous (dS) substitution rates (dN/dS). A dN/dS ratio greater than 1 is indicative of positive selection, suggesting that changes at the amino acid level are being favored by evolution. researchgate.net While specific dN/dS calculations for TSGA10 are not widely reported, the gene belongs to a class of proteins that are frequently under selective pressure related to sperm competition and reproductive success. The evolutionary tempo of testis-expressed genes appears to be markedly faster in eutherians (placental mammals) than in marsupials, which may be due to different mutation rates or selective pressures. mdpi.com
Pathway and Network Analysis of Testis-Specific Protein Interactions
To understand the broader biological context of TSGA10, pathway and network analyses have been conducted to map its complex web of protein-protein interactions (PPI). These computational approaches integrate interaction data to reveal the cellular processes that TSGA10 influences. youtube.comnih.gov
Using tools like the STRING online database and Ingenuity Pathway Analysis (IPA) software, researchers have constructed PPI networks centered on TSGA10. researchgate.netnih.gov These analyses have confirmed that TSGA10 is a node in several critical cellular pathways. The interaction with HIF-1α places TSGA10 in a network that controls hypoxia response, angiogenesis, and cell metabolism. nih.govnih.gov A reconstructed PPI network highlighted 10 key nodes connected to the TSGA10-HIF-1α interaction: HIF-1α, VEGFA, HSP90AA1, AKT1, ARNT, TP53, TSGA10, VHL, JUN, and EGFR. nih.gov These proteins are central to cancer progression pathways, regulating cell survival, proliferation, and vascular development. nih.govnih.gov
Furthermore, IPA analysis has linked TSGA10 to the autophagy pathway, which is essential for cellular quality control and maturation of spermatids. nih.gov Studies in patients with teratospermia (abnormal sperm morphology) showed that decreased expression of TSGA10 was correlated with a significant reduction in the expression of key genes involved in both sperm maturation and autophagy. nih.gov This suggests TSGA10 may be a key factor that connects the process of spermatid differentiation with the cellular recycling machinery of autophagy.
| Interacting Protein | Function/Pathway | Method of Identification |
| HIF-1α | Transcription factor; key regulator of hypoxia response, angiogenesis. | Molecular Docking, Co-IP. nih.govoup.com |
| Vimentin | Cytoskeletal protein; involved in oxygen sensing. | Bioinformatic analysis. nih.govmdpi.com |
| Cytochrome c1 (CytC1) | Component of Complex III in the mitochondrial electron transport chain. | Yeast Two-Hybrid, Co-IP. mdpi.comucl.ac.uk |
| Odf2 | Structural component of the sperm tail fibrous sheath. | Yeast Two-Hybrid. ucl.ac.uk |
| VEGFA, EGFR, AKT1 | Key proteins in cell proliferation, survival, and angiogenesis pathways. | PPI Network Analysis (STRING). nih.gov |
| TP53, VHL, JUN | Tumor suppressors and transcription factors in cell cycle control. | PPI Network Analysis (STRING). nih.gov |
| Autophagy-related proteins | Involved in cellular degradation and recycling, sperm maturation. | Ingenuity Pathway Analysis (IPA). nih.gov |
Q & A
Q. How can researchers confirm the testis-specific expression pattern of Gene A protein experimentally?
To validate tissue-specific expression, combine RNA sequencing (RNA-seq) data from multiple tissues (e.g., Human Protein Atlas ) with immunohistochemistry (IHC) or immunofluorescence (IF) on testis sections. For example, testis-specific markers like TSGA13 show negligible expression in somatic tissues but strong signals in spermatogenic cells . Use species-specific antibodies validated via blocking experiments with recombinant protein controls (e.g., 100x molar excess in pre-absorption assays) .
Q. What functional roles do testis-specific proteins like Gene A play in spermatogenesis?
Gene A proteins often regulate critical processes such as meiosis, spermiogenesis, or sperm motility. For instance, TSSK kinases (testis-specific serine/threonine kinases) are essential for sperm head shaping and tail formation, as shown by knockout models causing male infertility . Methodologically, use conditional gene knockout (Cre-lox systems) in mice followed by histological (hematoxylin-eosin staining) and motility assays (computer-assisted sperm analysis) to assess phenotypic defects .
Q. Which techniques are optimal for detecting low-abundance testis-specific proteins in heterogeneous cell populations?
Single-cell RNA-seq can resolve expression heterogeneity in testicular cell types (e.g., spermatogonia vs. spermatids). For protein detection, combine high-sensitivity Western blot (e.g., fluorescent secondary antibodies) with proximity ligation assays (PLA) to localize interactions in situ. Include controls like somatic tissue lysates to confirm specificity .
Advanced Research Questions
Q. How do evolutionary rates of testis-specific genes like Gene A compare to housekeeping genes, and what mechanisms drive their rapid divergence?
Testis-specific genes evolve faster due to positive selection during sperm competition. Comparative genomics of orthologs (e.g., human, mouse, rat) using dN/dS ratios reveals elevated nonsynonymous substitutions in Gene A homologs. For example, testis-specific genes in Mus show 1.5–2.5-fold higher evolutionary rates than non-testis genes . Use codon-based models (PAML suite) to identify sites under selection and correlate with functional domains (e.g., kinase regions in TSSK family proteins) .
Q. What epigenetic mechanisms repress testis-specific gene clusters in somatic cells?
B-type lamins (e.g., LamDm0) bind to testis-specific gene clusters in somatic cells, enforcing repression via chromatin compaction. Genome-wide ChIP-seq in Drosophila somatic cells shows 2.0-fold enrichment of lamin-binding at these loci. Validate by CRISPR-mediated lamin depletion and RNA-seq to observe ectopic expression .
Q. How can conflicting data on Gene A’s role in fertility be resolved?
Contradictions may arise from species-specific functions or compensatory mechanisms. For example, Tssk1/Tssk2 double knockouts in mice cause infertility, but single knockouts do not, suggesting functional redundancy . Address discrepancies by:
- Replicating experiments in multiple model organisms.
- Performing rescue assays with orthologs.
- Using transcriptomics (e.g., RNA-seq) to identify compensatory pathways .
Q. What experimental strategies identify protein interaction networks for testis-specific proteins?
Apply affinity purification mass spectrometry (AP-MS) with Gene A as bait in testis lysates. For example, SPAG16S, a testis-specific nuclear speckle protein, interacts with splicing factors to regulate spermatogenic transcripts . Validate interactions via co-immunoprecipitation (Co-IP) and colocalization studies (e.g., IF/PLA in germ cells) .
Q. How do post-translational modifications (PTMs) regulate the activity of testis-specific kinases like Gene A?
Phosphoproteomics (TiO2 enrichment + LC-MS/MS) can map phosphorylation sites in vivo. For TSSK2, autophosphorylation at Ser/Thr residues is critical for kinase activation. Use kinase-dead mutants (e.g., Lys→Arg substitutions) in in vitro assays to dissect PTM-dependent functions .
Technical and Methodological Considerations
Q. What are the challenges in quantifying testis-specific protein isoforms, and how can they be addressed?
Isoforms often share high sequence homology (e.g., TSGA13 variants differ by <5% amino acids). Use isoform-specific antibodies validated via peptide arrays and siRNA-mediated isoform knockdown. For quantification, employ parallel reaction monitoring (PRM) mass spectrometry with heavy isotope-labeled peptides .
Q. How to design a CRISPR-Cas9 strategy for studying Gene A in vivo without off-target effects in the testis?
- Use bioinformatics tools (CRISPOR, CHOPCHOP) to select sgRNAs with minimal off-target scores.
- Validate editing efficiency via T7E1 assays or Sanger sequencing.
- Include germline-specific promoters (e.g., Stra8-Cre) to restrict Cas9 expression to spermatogenic cells .
Data Interpretation and Reproducibility
Q. Why do testis-specific genes show inconsistent expression levels across public RNA-seq datasets?
Variability arises from differences in:
Q. How to ensure reproducibility in antibody-based assays for testis-specific proteins?
- Validate antibodies using knockout tissues (e.g., Gene A−/− mice) .
- Report antibody dilutions, fixation methods, and antigen retrieval conditions in detail (e.g., citrate buffer pH 6.0 vs. EDTA pH 9.0) .
Evolutionary and Comparative Studies
Q. What genomic features distinguish rapidly evolving testis-specific genes like Gene A from conserved ones?
Rapidly evolving genes often lack introns (e.g., human PGK-2) and reside in genomic regions with high recombination rates. Use synteny analysis (e.g., UCSC Genome Browser) to trace lineage-specific duplications .
Q. How to assess the functional conservation of Gene A homologs in non-model organisms?
Perform cross-species transgenesis (e.g., human Gene A in Drosophila) followed by fertility assays. For example, mouse Tssk6 rescues spermatogenic defects in fly mutants of analogous kinases .
Clinical and Translational Research
Q. Can mutations in Gene A serve as biomarkers for male infertility?
Screen idiopathic infertility cohorts via whole-exome sequencing (WES) and correlate mutations with semen parameters (e.g., sperm count, motility). For example, TSSK2 mutations are linked to oligoasthenozoospermia in humans . Include functional studies (e.g., in vitro kinase assays) to confirm pathogenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
